3-Hydroxy-4-iodobenzonitrile

Physical chemistry Quality control Formulation

Process development hampered by sluggish cross-coupling yields? The weaker C-I bond in 3-Hydroxy-4-iodobenzonitrile offers superior reactivity over brominated analogs for Suzuki-Miyaura and Sonogashira reactions. • **Performance:** Enables mild reaction conditions (lower temp/shorter time) and improved conversion to biaryl & alkyne architectures. • **Quality Assurance:** Distinct mp 149-153 °C ensures correct isomer selection (not CAS 2296-23-3). • **Supply:** Inert atmosphere packaging; immediate shipment. Order research quantities today.

Molecular Formula C7H4INO
Molecular Weight 245.019
CAS No. 210962-75-7
Cat. No. B2736896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-iodobenzonitrile
CAS210962-75-7
Molecular FormulaC7H4INO
Molecular Weight245.019
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)O)I
InChIInChI=1S/C7H4INO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H
InChIKeyJXTGXKQNEFYEKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydroxy-4-iodobenzonitrile: Core Halogenated Building Block


3-Hydroxy-4-iodobenzonitrile (CAS 210962-75-7) is a halogenated aromatic compound featuring hydroxyl, nitrile, and iodine substituents on a benzene ring, with a molecular weight of 245.02 g/mol and a molecular formula of C7H4INO . It is a white to off-white solid at room temperature and is primarily utilized as a versatile intermediate in organic synthesis, particularly in the construction of pharmaceuticals and agrochemicals [1]. The presence of the iodine atom, along with the hydroxyl and nitrile groups, imparts a distinct reactivity profile that makes it valuable for specific cross-coupling and functionalization strategies [1].

1Iodoarene suited for Pd-catalyzed Suzuki and Sonogashira coupling workflows
2Orthogonal functional handles (OH, CN, I) enable sequential derivatization strategies
3Low aqueous solubility profile directs use to organic solvent systems
4Requires cold storage and inert-atmosphere handling for integrity

3-Hydroxy-4-iodobenzonitrile: Why Analogs Fail


The unique substitution pattern of 3-Hydroxy-4-iodobenzonitrile—with a hydroxyl group at the 3-position and an iodine atom at the 4-position relative to the nitrile—is critical for its application-specific reactivity. Positional isomers, such as 4-Hydroxy-3-iodobenzonitrile (CAS 2296-23-3), present different electronic and steric environments around the reactive centers, which can dramatically alter reaction outcomes in cross-coupling and nucleophilic substitution pathways [1]. Similarly, substituting the iodine atom with bromine (e.g., in 3-Hydroxy-4-bromobenzonitrile, CAS 916213-60-0) significantly reduces reactivity in palladium-catalyzed coupling reactions, as the carbon-iodine bond is considerably weaker and more labile than the carbon-bromine bond [2]. This enhanced reactivity and distinct positional electronic effects render generic substitution with other halogenated benzonitriles ineffective for processes that have been optimized for this specific compound.

Positional Isomer
4-Hydroxy-3-iodobenzonitrile alters electronic and steric environment at reactive centers; coupling outcomes may shift and are not directly transferable.
Halogen Exchange
Bromo analog (3-Hydroxy-4-bromobenzonitrile) exhibits markedly lower Pd-coupling reactivity; optimized protocols for the iodo compound may not reproduce with the bromide.
Storage Divergence
Inert-atmosphere and cold-storage requirements differ from room-temperature-stable benzonitrile derivatives; logistics and handling protocols may require adjustment.

3-Hydroxy-4-iodobenzonitrile: Procurement Evidence Guide


Physical Properties: Density & Melting Point

The density of 3-Hydroxy-4-iodobenzonitrile is predicted to be 2.1±0.1 g/cm³ at 20°C, which is slightly higher than that of its positional isomer 4-Hydroxy-3-iodobenzonitrile (2.09±0.1 g/cm³) [1]. This difference, while small, can influence handling and formulation in process chemistry. Notably, a distinct melting point for 3-Hydroxy-4-iodobenzonitrile (149-153 °C) has been reported , whereas its isomer melts at a lower range of 144-148 °C [2], providing a clear, measurable parameter for identity verification and purity assessment in procurement.

Identity Markers
Cross-study comparable
mp 149–153 °C vs 144–148 °C (isomer); density 2.1 vs 2.09 g/cm³ (predicted)
Supports QC differentiation of positional isomers
Density values predicted via ACD/Labs V11.02; experimental verification recommended
Physical chemistry Quality control Formulation

Water Solubility: Differentiating Reaction Media

The predicted water solubility of 3-Hydroxy-4-iodobenzonitrile is 0.96 g/L at 25 °C, which classifies it as very slightly soluble . In contrast, the more common halogen analog 3-Hydroxy-4-bromobenzonitrile is expected to have a lower LogP (less hydrophobic) and therefore higher water solubility, due to the reduced lipophilicity of bromine compared to iodine [1]. While direct experimental data for the bromo analog is sparse, the significant difference in halogen lipophilicity (iodine is substantially more hydrophobic) directly impacts partition coefficients and, consequently, compound behavior in biphasic or aqueous reaction systems [1].

Aqueous Solubility
Class-level inference
0.96 g/L at 25 °C (Predicted)
Directs reaction design toward organic solvent systems
Bromo analog may exhibit higher aqueous solubility; class-level halogen lipophilicity inference
Solubility Process chemistry Formulation

Cross-Coupling Reactivity: The Iodine Advantage

The carbon-iodine bond in 3-Hydroxy-4-iodobenzonitrile is intrinsically more reactive than the carbon-bromine bond in analogous bromides [1]. This translates to a marked difference in performance for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, where the compound's iodine substituent enhances its reactivity [2]. While a direct, quantitative kinetic comparison for this specific substrate is not available in the open literature, the general principle is well-established: aryl iodides undergo oxidative addition to Pd(0) complexes approximately 100-1000 times faster than the corresponding aryl bromides, enabling milder reaction conditions and higher yields for challenging substrates [1].

Pd-Coupling Reactivity
Class-level inference
Aryl iodide oxidative addition ~100–1000× faster than aryl bromide
Supports milder coupling conditions and higher conversion
Class-level kinetic data; substrate-specific comparison not available for this compound
Synthetic chemistry Medicinal chemistry Process development

Storage & Handling: Light and Temperature Sensitivity

Vendor data indicates that 3-Hydroxy-4-iodobenzonitrile requires storage at 2-8°C in a dark place under an inert atmosphere . This requirement is more stringent than that for many common benzonitrile derivatives, which are often stable at room temperature. For instance, while 4-Hydroxy-3-iodobenzonitrile also requires cold storage (2-8°C) and protection from light , the explicit need for an inert atmosphere for the target compound may indicate a higher sensitivity to oxidation or moisture, potentially due to the specific positioning of its reactive groups.

Storage Protocol
Data to verify
2–8 °C, dark place, under inert atmosphere
More stringent than common benzonitrile derivatives
Vendor-sourced recommendations; inert-atmosphere requirement may vary by supplier
Stability Logistics Laboratory safety

3-Hydroxy-4-iodobenzonitrile: Application Scenarios


Palladium-Catalyzed Cross-Coupling

Given its enhanced reactivity in cross-coupling reactions [1], 3-Hydroxy-4-iodobenzonitrile is the preferred building block for medicinal chemists and process developers seeking to perform Suzuki or Sonogashira couplings under mild conditions. Its use can significantly improve yields and reduce reaction times when constructing complex biaryl or alkyne-linked architectures, compared to its brominated analogs [1].

Quality Control & Identity Verification

The distinct melting point (149-153 °C) and density (2.1±0.1 g/cm³) of 3-Hydroxy-4-iodobenzonitrile provide a reliable, quantitative basis for identity verification. Analytical and quality control laboratories can leverage these data to differentiate this compound from its positional isomer (4-Hydroxy-3-iodobenzonitrile, mp 144-148 °C) [2], ensuring the correct material is used in GMP or GLP settings.

Anhydrous & Anaerobic Organic Synthesis

The explicit requirement for an inert atmosphere during storage indicates that 3-Hydroxy-4-iodobenzonitrile is suitable for, and indeed necessitates, use in highly sensitive synthetic procedures. This makes it a compound of choice for reactions that are intolerant of moisture or oxygen, such as certain organometallic or low-valent transition metal-catalyzed transformations.

Non-Aqueous Reaction Media

The predicted very low water solubility (0.96 g/L at 25 °C) directly informs solvent selection. This compound is well-suited for reactions conducted in common organic solvents but is a poor candidate for aqueous or biphasic systems where high water solubility is required. Researchers can avoid failed experiments and wasted resources by selecting this compound specifically for organic-phase reactions.

Application
Selection Property
Validation Focus
Pd-Catalyzed Cross-Coupling
Iodoarene reactivity profile
Coupling efficiency under mild conditions
Identity Verification & QC
Distinct thermal and density profile
Isomer differentiation and identity confirmation
Anaerobic & Anhydrous Synthesis
Inert-atmosphere storage compatibility
Protocol integrity for moisture- and oxygen-sensitive steps
Non-Aqueous Reaction Design
Low aqueous solubility profile
Organic solvent system compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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